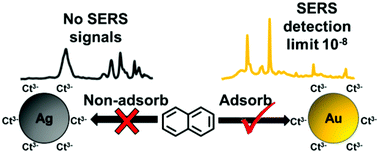Exploiting the chemical differences between Ag and Au colloids allows dramatically improved SERS detection of “non-adsorbing” molecules†
Analyst Pub Date: 2018-10-22 DOI: 10.1039/C8AN01927D
Abstract
In colloidal SERS only analytes that can spontaneously adsorb onto nanoparticles are detected. Therefore, considerable effort has been placed on modifying the surface properties of colloidal particles, particularly Ag particles, to promote the absorption of “difficult” analytes which do not spontaneously adsorb to as-prepared nanoparticles. In contrast, much less attention has been paid to the role which the identity of the underlying metal plays in the absorption since it is widely believed that the chemical properties of Ag and Au are very similar. This leads to the assumption that molecules which do not adsorb to Ag, such as hydrocarbons, will also not adsorb to aggregated Au colloids for SERS measurements. Here, we challenge this common perception by showing that SERS detection of “difficult” aromatic targets such as naphthalene, trinitrotoluene and 3,4-methylenedioxymethamphetamine which cannot be achieved even at >10−3 M concentrations with bare aggregated Ag colloids is possible at ≥10−8 M with unmodified aggregated Au colloids. For naphthalene and 3,4-methylenedioxymethamphetamine the detection limit obtained in this work with bare citrate-capped Au particles exceeds the previous best limit of detection obtained with surface-modified nanoparticles by an order of magnitude.

Recommended Literature
- [1] Rapid prototyping of microfluidic devices with a wax printer†
- [2] Deep eutectic solvents as attractive media for CO2 capture†
- [3] A highly selective and sensitive recyclable colorimetric Hg2+ sensor based on the porphyrin-functionalized polyacrylonitrile fiber†
- [4] Titanium complexes with unsymmetrically substituted imidazolin-2-iminato ligands†
- [5] 65. The seed fat of Parinarium iaurinum. Part II. Component glycerides of the seed fat
- [6] Simple and high-yield preparation of carbon-black-supported ∼1 nm platinum nanoclusters and their oxygen reduction reactivity†
- [7] Novel imino diacetamide styrene divinyl benzene resin for separation of 99molybdenum from irradiated uranium–aluminium alloy
- [8] Mammalian copper biology: hitting the pause button in celebration of three pioneers and four decades of discovery
- [9] Rationally synthesized five-fold twinned core–shell Pt3Ni@Rh nanopentagons, nanostars and nanopaddlewheels for selective reduction of a phenyl ring of phthalimide†
- [10] Front cover










